molecular formula C16H27NO2 B4930406 N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine

N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine

Cat. No.: B4930406
M. Wt: 265.39 g/mol
InChI Key: MBMSEFRHRZKQEO-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine is an organic compound with a complex structure that includes both amine and ether functional groups

Properties

IUPAC Name

N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-4-17(5-2)13-9-6-10-14-19-16-12-8-7-11-15(16)18-3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMSEFRHRZKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine typically involves the reaction of 2-methoxyphenol with 5-bromopentan-1-amine under basic conditions to form the ether linkage. This is followed by the alkylation of the resulting intermediate with diethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ether linkage may influence its solubility and distribution within biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with receptors or enzymes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-5-(3-methoxyphenoxy)pentan-1-amine
  • N,N-diethyl-5-(4-methoxyphenoxy)pentan-1-amine
  • N,N-diethyl-2-(4-methoxyphenoxy)ethanamine

Uniqueness

N,N-diethyl-5-(2-methoxyphenoxy)pentan-1-amine is unique due to the position of the methoxy group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets compared to its analogs.

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